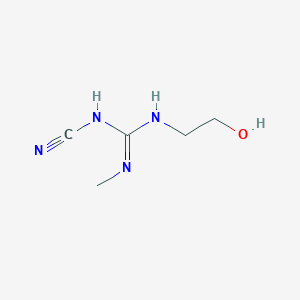
Leucine, N-(diphenylacetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leucine, N-(diphenylacetyl)- is a derivative of the essential amino acid leucine. This compound is characterized by the substitution of the amino group in leucine with a diphenylacetyl group. Leucine itself is a branched-chain amino acid that plays a crucial role in protein synthesis and metabolic functions. The modification with a diphenylacetyl group potentially alters its chemical properties and biological activities, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Leucine, N-(diphenylacetyl)- typically involves the acylation of leucine with diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of Leucine, N-(diphenylacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Leucine, N-(diphenylacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diphenylacetyl group to a diphenylmethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diphenylmethyl derivatives.
科学的研究の応用
Leucine, N-(diphenylacetyl)- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on protein synthesis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in muscle protein synthesis and metabolic disorders.
Industry: It is used in the development of pharmaceuticals and as a reagent in chemical synthesis.
作用機序
The mechanism of action of Leucine, N-(diphenylacetyl)- involves its interaction with specific molecular targets and pathways. The diphenylacetyl group may enhance its ability to interact with certain enzymes or receptors, thereby modulating biological activities. The compound may influence protein synthesis by activating the mechanistic target of rapamycin (mTOR) pathway, which is crucial for cell growth and metabolism.
類似化合物との比較
Leucine, N-(diphenylacetyl)- can be compared with other leucine derivatives such as:
N-acetyl-leucine: Known for its therapeutic potential in neurological disorders.
Leucine methyl ester: Used in peptide synthesis.
Leucine ethyl ester: Another derivative used in various chemical syntheses.
The uniqueness of Leucine, N-(diphenylacetyl)- lies in its diphenylacetyl group, which imparts distinct chemical and biological properties compared to other leucine derivatives.
特性
CAS番号 |
65707-78-0 |
|---|---|
分子式 |
C20H23NO3 |
分子量 |
325.4 g/mol |
IUPAC名 |
(2S)-2-[(2,2-diphenylacetyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H23NO3/c1-14(2)13-17(20(23)24)21-19(22)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3,(H,21,22)(H,23,24)/t17-/m0/s1 |
InChIキー |
BYFNJQVYVZRKFM-KRWDZBQOSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)

![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)





![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)
![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
